molecular formula C13H13N3S B7793011 4-[2-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-1-yl]aniline

4-[2-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-1-yl]aniline

Cat. No.: B7793011
M. Wt: 243.33 g/mol
InChI Key: UTBPFNLMCJXQEC-UHFFFAOYSA-N
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Description

4-[2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazol-1-yl]aniline is a complex organic compound that features a thiophene ring, an imidazole ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-1-yl]aniline typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated imidazole intermediate.

    Aniline Group Addition: The final step involves the nucleophilic substitution reaction where the aniline group is introduced to the thiophene-imidazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazol-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as nitronium ions (NO2+) or halogens (Cl2, Br2) under acidic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

4-[2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazol-1-yl]aniline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for use in organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 4-[2-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-1-yl]aniline involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation or microbial growth, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    4-(Thiophen-2-yl)aniline: Similar structure but lacks the imidazole ring.

    2-(Thiophen-2-yl)-1H-imidazole: Similar structure but lacks the aniline group.

Uniqueness

4-[2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazol-1-yl]aniline is unique due to the combination of the thiophene, imidazole, and aniline groups in a single molecule, which imparts distinct electronic and steric properties that can be leveraged in various applications.

Properties

IUPAC Name

4-(2-thiophen-2-yl-4,5-dihydroimidazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c14-10-3-5-11(6-4-10)16-8-7-15-13(16)12-2-1-9-17-12/h1-6,9H,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBPFNLMCJXQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)C2=CC=CS2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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